molecular formula C15H14N2O3 B2808809 N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide CAS No. 940777-63-9

N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide

Cat. No. B2808809
CAS RN: 940777-63-9
M. Wt: 270.288
InChI Key: JPTTYZVBZTVAJC-UHFFFAOYSA-N
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Description

“N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .


Synthesis Analysis

The synthesis of compounds like “N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . For instance, the pyrrolidine-2-one scaffold is a structural feature recurrent in antitumor agents, synthesized by the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide .


Molecular Structure Analysis

The molecular structure of “N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide” is characterized by a pyrrolidine ring and a furan ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The furan ring is an aromatic heterocycle, which contributes to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactions involving “N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide” are likely to be influenced by the presence of the pyrrolidine and furan rings . The pyrrolidine ring can undergo various reactions, including ring-opening, substitution, and addition reactions .

Scientific Research Applications

Role in Drug Discovery

The compound is part of the pyrrolidine class of compounds, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring, a key component of this compound, is of great interest due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .

Antifungal Activity

Pyrrolidine derivatives, such as our compound, have been found to exhibit antifungal properties . This makes them valuable in the development of new antifungal drugs.

Antibacterial Activity

In addition to their antifungal properties, pyrrolidine derivatives also exhibit antibacterial activity . This broad-spectrum antimicrobial activity makes them promising candidates for the development of new antibiotics.

Anticonvulsant Activity

Pyrrolidine derivatives have been found to possess anticonvulsant activity . This suggests potential applications in the treatment of epilepsy and other seizure disorders.

Anticancer Activity

Compounds containing the pyrrolidine ring have shown potential in the treatment of cancer . Their ability to interact with various biological targets makes them valuable tools in the development of new anticancer therapies.

Antioxidant Activity

Pyrrolidine derivatives have been found to exhibit antioxidant activity . This property could be harnessed in the development of drugs to combat oxidative stress, which is implicated in various diseases including neurodegenerative disorders and cancer.

Future Directions

The future directions in the research of “N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide” could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by modifying the substituents on the pyrrolidine ring and exploring the effects of these modifications on the compound’s biological activity .

properties

IUPAC Name

N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c18-14-7-2-8-17(14)12-5-1-4-11(10-12)16-15(19)13-6-3-9-20-13/h1,3-6,9-10H,2,7-8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTTYZVBZTVAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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